4-Acetamido-N-methylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154656-89-0 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-acetamido-N-methylbutanamide |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-3-4-7(11)8-2/h3-5H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
KCCKCJGGGZMKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Acetamido N Methylbutanamide
Retrosynthetic Analysis and Strategic Disconnections for 4-Acetamido-N-methylbutanamide
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. icj-e.org For this compound, two primary disconnections are logical, targeting the two amide bonds present in the structure.
Disconnection Strategy 1: C(O)-N(methyl) Bond
The first strategic disconnection is at the N-methylbutanamide moiety. This C-N bond cleavage points to 4-acetamidobutanoic acid and methylamine (B109427) as the key precursors. This is a common and reliable disconnection for amides.
Disconnection Strategy 2: C(O)-N(acetyl) Bond
Alternatively, the acetamido group's C-N bond can be disconnected. This approach suggests 4-amino-N-methylbutanamide and an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride) as the immediate precursors.
These disconnections lead to foundational starting materials such as 4-aminobutanoic acid (GABA), methylamine, and a source of an acetyl group. Both strategies offer viable pathways for the total synthesis of the target molecule.
Total Synthesis Approaches to this compound
The total synthesis of this compound can be approached through both convergent and linear strategies, building upon the retrosynthetic analysis.
Convergent Synthesis Strategies
A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For this compound, a plausible convergent strategy would involve the initial synthesis of key intermediates that are then coupled.
One such approach involves the preparation of 4-amino-N-methylbutanamide. This intermediate can be synthesized from 4-aminobutanoic acid derivatives. rsc.orgresearchgate.net For instance, Boc-protected 4-aminobutanoic acid can be coupled with methylamine, followed by deprotection to yield the free amine. The final step is the acetylation of this intermediate.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Boc-4-aminobutanoic acid, Methylamine | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DCM) | Boc-4-amino-N-methylbutanamide |
| 2 | Boc-4-amino-N-methylbutanamide | Acid (e.g., TFA, HCl) | 4-amino-N-methylbutanamide |
| 3 | 4-amino-N-methylbutanamide | Acetic Anhydride, Base (e.g., Triethylamine) | This compound |
This table represents a proposed convergent synthetic pathway.
Linear Synthesis Pathways
A linear synthesis builds the molecule in a step-by-step fashion from a single starting material. For this compound, a logical linear pathway begins with the readily available 4-aminobutanoic acid (GABA).
The synthesis would commence with the acetylation of the primary amine of GABA. This can be achieved using acetic anhydride. The resulting 4-acetamidobutanoic acid is then activated and coupled with methylamine to form the final product. The activation of the carboxylic acid is a critical step, often employing coupling agents to facilitate amide bond formation. escholarship.org
| Step | Reactant | Reagents/Conditions | Product |
| 1 | 4-aminobutanoic acid | Acetic Anhydride, Aqueous Base | 4-acetamidobutanoic acid |
| 2 | 4-acetamidobutanoic acid, Methylamine | Coupling agent (e.g., HATU, HOBt/EDC), Solvent (e.g., DMF) | This compound |
This table represents a proposed linear synthetic pathway.
Stereoselective Synthesis of Chiral Analogues of this compound
While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for exploring structure-activity relationships in various contexts. Stereoselectivity can be introduced by incorporating a stereocenter into the butanamide backbone, typically at the C2 or C3 position.
The synthesis of such analogues often relies on the use of chiral starting materials or chiral catalysts. nih.gov For example, starting with a chiral derivative of 4-aminobutanoic acid, such as (R)- or (S)-3-methyl-4-aminobutanoic acid, would lead to the corresponding chiral analogue of the final product.
Key strategies for stereoselective synthesis include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids. acs.org
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction, such as the addition of a nucleophile to an imine. nih.gov
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. mdpi.com
A representative approach could involve the stereoselective synthesis of a chiral 4-aminobutanoic acid derivative, which is then carried through a linear or convergent pathway similar to those described for the achiral parent compound. rsc.orgnih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound to enhance its sustainability.
Key green chemistry considerations include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org Amide bond formation via direct condensation, if feasible, would have a higher atom economy than routes involving protecting groups and activating agents.
Use of Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or solvent-free conditions. nih.govpro-metrics.org For instance, enzymatic catalysis could potentially be performed in aqueous media.
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. jddhs.com The use of biocatalysts, such as lipases or amidases, could offer a highly selective and environmentally benign route for amide bond formation.
Renewable Feedstocks: While the proposed syntheses start from petrochemical-derived materials, future research could explore pathways from biomass-derived platform chemicals. rsc.org
Implementing these strategies, such as developing a one-pot synthesis that minimizes solvent use and purification steps, would significantly improve the environmental footprint of producing this compound. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is crucial for developing a commercially viable synthesis, aiming for high yield and purity while minimizing costs and side reactions. For the synthesis of this compound, several parameters in the key amide-forming steps can be fine-tuned.
Table of Optimization Parameters for Amide Coupling:
| Parameter | Variables and Considerations | Impact on Yield and Purity |
| Coupling Agent | Carbodiimides (DCC, EDC), Phosphonium salts (PyBOP), Uronium salts (HATU, HBTU). escholarship.org | Choice of agent affects reaction rate, yield, and potential for side products (e.g., racemization in chiral syntheses). |
| Solvent | Aprotic polar solvents (DMF, NMP), Ethereal solvents (THF), or greener options (2-MeTHF). | Solvent choice influences solubility of reactants and can affect reaction rates and side reactions. |
| Base | Tertiary amines (Triethylamine, DIPEA), or non-nucleophilic bases. | The base scavenges acid byproducts. Its strength and steric bulk can impact the reaction's efficiency and prevent unwanted side reactions. |
| Temperature | Ranging from 0°C to room temperature or elevated temperatures. | Lower temperatures can minimize side reactions and improve selectivity, while higher temperatures can increase the reaction rate. |
| Purification | Crystallization, Column Chromatography. | The method of purification is selected to effectively remove unreacted starting materials, coupling agent byproducts, and any side products to achieve the desired purity. |
Systematic screening of these parameters, potentially using Design of Experiments (DoE) methodologies, would allow for the identification of the optimal conditions for the synthesis of this compound, leading to a robust and efficient process. semanticscholar.orgrsc.org
Chemical Transformations and Derivative Synthesis of 4 Acetamido N Methylbutanamide
Reactions at the Amide Functionality of 4-Acetamido-N-methylbutanamide
The two amide groups in this compound, the acetamido group (-NHC(O)CH₃) and the N-methylbutanamide group (-C(O)NHCH₃), are the primary sites for chemical reactions. These reactions typically involve nucleophilic attack at the carbonyl carbon of the amide.
Hydrolysis: Under acidic or basic conditions, both amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This ultimately leads to the cleavage of the amide bond.
Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
The relative rates of hydrolysis of the two amide groups can be influenced by steric hindrance and the electronic effects of the surrounding molecular structure.
Reduction: The amide functionalities can be reduced to the corresponding amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction replaces the carbonyl group (C=O) with a methylene (B1212753) group (CH₂).
| Reaction | Reagents | Products |
| Acidic Hydrolysis | H₃O⁺, Δ | 4-Aminobutanoic acid, Acetic acid, Methylamine (B109427) |
| Basic Hydrolysis | NaOH, H₂O, Δ | Sodium 4-aminobutanoate, Sodium acetate, Methylamine |
| Reduction | 1. LiAlH₄, THF 2. H₂O | N¹-Ethyl-N⁴-methylbutane-1,4-diamine |
Functionalization of the Butanamide Backbone in this compound
α-Halogenation: In the presence of a suitable base and a halogenating agent (e.g., N-bromosuccinimide), the α-carbon of the butanamide can be halogenated. This reaction proceeds through an enolate intermediate.
Michael Addition: The α,β-unsaturated derivatives of this compound can undergo Michael addition reactions with various nucleophiles, allowing for the introduction of a wide range of substituents at the β-position.
Derivatization Strategies for Modifying this compound
Modification of this compound through various derivatization strategies can lead to the synthesis of novel compounds with potentially altered biological or chemical properties.
Synthesis of Ester Derivatives
Ester derivatives can be prepared by reacting the parent molecule, after selective hydrolysis of one of the amide groups to a carboxylic acid, with an alcohol in the presence of an acid catalyst. This process is known as Fischer esterification.
Preparation of Ether Analogues
The synthesis of ether analogues would typically involve the introduction of a hydroxyl group onto the butanamide backbone, which can then be converted to an ether via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Formation of Substituted Amide Derivatives
New substituted amide derivatives can be synthesized by first hydrolyzing the existing amide bonds to reveal amine and carboxylic acid functionalities. These can then be coupled with a variety of new acylating or aminating agents to form novel amide linkages. Common coupling reagents used to facilitate these reactions include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Derivative Type | Synthetic Approach | Key Reagents |
| Ester | Fischer Esterification of a carboxylic acid precursor | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Ether | Williamson Ether Synthesis from a hydroxylated precursor | NaH, Alkyl Halide |
| Substituted Amide | Amide coupling from amine and carboxylic acid precursors | DCC, EDC, HOBt |
Investigation of Reaction Mechanisms Involving this compound
The investigation of reaction mechanisms involving this compound often employs a combination of kinetic studies, isotopic labeling, and computational modeling.
Hydrolysis Mechanism: The mechanism of amide hydrolysis, whether acid or base-catalyzed, can be elucidated by monitoring the reaction rate under different pH conditions and by using ¹⁸O-labeled water to trace the origin of the oxygen atom in the resulting carboxylic acid.
Kinetic Isotope Effect: By replacing a hydrogen atom at a key position with deuterium, it is possible to determine if the breaking of that C-H bond is involved in the rate-determining step of a reaction. This is known as the kinetic isotope effect and can provide valuable insight into transition state structures.
Computational Studies: Density functional theory (DFT) and other computational methods can be used to model the reaction pathways, calculate activation energies, and visualize the transition state structures of reactions involving this compound. These theoretical studies complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level.
Exploration of Bioisosteric Replacements in this compound Core Structure
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and physicochemical properties without making significant alterations to its chemical scaffold. This approach involves the substitution of a functional group with another that possesses similar steric, electronic, and topological characteristics. In the context of this compound, the two amide moieties present key opportunities for such modifications to improve metabolic stability, bioavailability, and target interaction.
The amide bond, while crucial for the structure of many biologically active molecules, is often susceptible to enzymatic cleavage in vivo. cambridgemedchemconsulting.com Consequently, its replacement with more stable bioisosteres is a common objective in drug design. cambridgemedchemconsulting.com A variety of functional groups have been identified as effective amide bioisosteres, each offering distinct advantages in terms of chemical properties and biological activity.
Common bioisosteric replacements for the amide group include heterocycles such as 1,2,3-triazoles, oxadiazoles (B1248032), and imidazoles. nih.govdrughunter.com These five-membered rings can mimic the geometry and hydrogen-bonding capabilities of the amide bond while offering increased resistance to hydrolysis. nih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is considered a close isostere of the trans-amide bond. nih.gov Other notable replacements include fluoroalkenes, trifluoroethylamines, esters, and sulfonamides. nih.govu-tokyo.ac.jp
The selection of an appropriate bioisostere is highly dependent on the specific biological context and the desired property improvements. For example, replacing an amide with a trifluoroethylamine can enhance metabolic stability and maintain hydrogen bond-donating properties. u-tokyo.ac.jp On the other hand, the introduction of heterocyclic rings like oxadiazoles can improve metabolic stability and modulate lipophilicity. cambridgemedchemconsulting.com
The following tables outline potential bioisosteric replacements for the acetamido and the N-methylbutanamide functionalities within the this compound structure, along with their potential impacts based on established principles of bioisosterism.
Table 1: Potential Bioisosteric Replacements for the Acetamido Group
| Original Functional Group | Bioisosteric Replacement | Rationale and Potential Impact |
| Acetamido (-NHC(O)CH₃) | N-Acetyl-1,2,3-triazole | The 1,2,3-triazole ring is a well-established bioisostere for the amide bond, offering enhanced metabolic stability due to its resistance to enzymatic cleavage. cambridgemedchemconsulting.comnih.gov It can maintain similar steric and electronic properties to the original amide. |
| Acetamido (-NHC(O)CH₃) | N-Trifluoroethylamino | This replacement can increase metabolic stability and potency. The trifluoroethylamine group is known to be a good hydrogen bond donor, similar to the amide NH. u-tokyo.ac.jp |
| Acetamido (-NHC(O)CH₃) | N-Sulfonylacetamide | Sulfonamides are another class of amide bioisosteres that can improve metabolic stability. However, they may also impact solubility. cambridgemedchemconsulting.com |
| Acetamido (-NHC(O)CH₃) | 1,3,4-Oxadiazole (B1194373) | The 1,3,4-oxadiazole ring can act as a bioisostere for the amide group, potentially improving metabolic stability and pharmacokinetic properties. nih.gov |
Table 2: Potential Bioisosteric Replacements for the N-methylbutanamide Group
| Original Functional Group | Bioisosteric Replacement | Rationale and Potential Impact |
| N-methylbutanamide (-C(O)NHCH₃) | 1-Methyl-4-(1,2,4-oxadiazol-5-yl)butane | The 1,2,4-oxadiazole (B8745197) can serve as a metabolically stable replacement for the amide, mimicking its hydrogen bonding properties. nih.govdrughunter.com |
| N-methylbutanamide (-C(O)NHCH₃) | 4-(N-Methylsulfamoyl)butane | The sulfonamide group can act as a non-classical bioisostere of the amide, potentially altering the compound's electronic properties and metabolic profile. cambridgemedchemconsulting.com |
| N-methylbutanamide (-C(O)NHCH₃) | 1-Methyl-4-(tetrazol-5-yl)butane | Tetrazoles are often used as bioisosteres for carboxylic acids but can also be considered in the context of amide replacements due to their electronic and hydrogen bonding characteristics. drughunter.com |
| N-methylbutanamide (-C(O)NHCH₃) | (E)-1-(Methylamino)pent-1-en-1-one | A fluoroalkene could replace the amide bond, offering a more rigid and metabolically stable linkage while maintaining a similar spatial arrangement of substituents. nih.gov |
The exploration of these and other bioisosteric replacements for the amide functionalities in this compound could lead to the development of analogs with improved drug-like properties. Such studies are crucial for optimizing lead compounds and advancing them through the drug discovery pipeline.
Theoretical and Computational Investigations of 4 Acetamido N Methylbutanamide
Quantum Chemical Calculations for Electronic Structure of 4-Acetamido-N-methylbutanamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These in silico methods solve approximations of the Schrödinger equation to provide detailed insights into molecular orbitals, charge distribution, and reactivity. For a molecule like this compound, these calculations can elucidate the electronic nature of its two amide groups and the flexible butyl chain, predicting its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful class of quantum chemical methods that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying molecules of this size.
A DFT study of this compound would typically involve geometry optimization to find the molecule's most stable three-dimensional structure. Following optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies lower reactivity.
Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the negative potential around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors, and positive potential near the amide N-H protons. Such studies on related amide compounds have revealed how substitutions can alter these electronic properties, influencing intermolecular interactions. nih.gov
Illustrative DFT-Calculated Properties for Amide-Containing Molecules
| Property | Illustrative Value for an Amide Derivative | Significance |
|---|---|---|
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio (Latin for "from the beginning") methods are quantum calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are invaluable for high-accuracy conformational analysis.
For this compound, which has multiple rotatable bonds, ab initio calculations can be used to explore its conformational landscape. researchgate.net By systematically rotating the dihedral angles of the butyl chain and the amide groups, a potential energy surface can be constructed. This surface reveals the energies of different conformers (rotational isomers) and the energy barriers for converting between them. Studies on N-methylated peptides have shown that N-methylation can significantly alter conformational preferences and the energy barrier for cis-trans isomerization around the amide bond. researchgate.netacs.org For instance, the presence of the N-methyl group in this compound would be expected to influence the planarity of the amide bond and the rotational barrier compared to an unsubstituted amide. mdpi.com These calculations are crucial for understanding which shapes the molecule is likely to adopt in different environments. researchgate.net
Molecular Dynamics (MD) Simulations of this compound in Solvent Environments
While quantum methods describe the static electronic structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how a molecule like this compound moves, flexes, and interacts with its surroundings, typically a solvent like water. ulisboa.pt
An MD simulation would begin by placing a computationally derived conformer of this compound into a simulation box filled with explicit solvent molecules (e.g., water). The simulation then proceeds for a set duration (nanoseconds to microseconds), tracking the position and velocity of every atom. The resulting trajectory provides a wealth of information. nih.govacs.org
Key analyses from MD simulations include:
Hydrogen Bonding: The simulation can quantify the formation and lifetime of hydrogen bonds between the molecule's amide groups and surrounding water molecules. The carbonyl oxygens would act as acceptors, while the acetamido N-H group would act as a donor. acs.org
Solvation Structure: It reveals how water molecules arrange themselves around the solute, forming a hydration shell. This is critical for understanding solubility.
Conformational Dynamics: MD shows how the molecule transitions between different conformations in solution, providing a dynamic picture of the energy landscape explored at a given temperature. nih.govacs.org
Studies on similar small amides in aqueous solutions have shown that water can form strong hydrogen bonds with the amide groups, influencing the molecule's local structure and dynamics. nih.govacs.org
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound is a key determinant of its biological and chemical properties. A thorough conformational analysis aims to map its energy landscape, which represents the energy of the molecule as a function of its geometry. acs.org This landscape features energy minima (stable and metastable conformers) and saddle points (transition states between conformers).
Computational techniques are used to explore this high-dimensional space. This can involve systematic grid scans of dihedral angles (computationally expensive) or more advanced methods like metadynamics and replica-exchange molecular dynamics. These enhanced sampling techniques accelerate the exploration of the conformational space to overcome energy barriers and generate a statistically meaningful ensemble of structures. mdpi.com
The resulting free energy landscape can be visualized as a 2D or 3D plot, with coordinates corresponding to key dihedral angles or other structural parameters. acs.org For this compound, the key coordinates would likely be the dihedral angles of the central C-C bonds in the butyl chain. The landscape would reveal the most probable (lowest energy) conformations in a given environment and the energetic cost of switching between them. Studies on model dipeptides demonstrate that even small changes, like side-chain polarity, can dramatically alter the conformational energy landscape. acs.org
Binding Affinity Predictions of this compound with Macromolecular Targets
A primary goal in drug discovery is to predict how strongly a small molecule (ligand) will bind to a biological target, such as a protein receptor or enzyme. This binding strength is quantified as binding affinity. Computational methods are essential for predicting this affinity in silico.
The most common method is molecular docking . This technique predicts the preferred orientation (pose) of this compound when bound to the active site of a target protein. Docking algorithms sample many possible poses and use a scoring function to rank them, estimating the binding affinity. A more negative docking score generally implies a stronger predicted interaction. Docking studies on GABA derivatives, which share a butanamide-like core, have been used to predict their binding affinity to the GABA aminotransferase (GABA-AT) enzyme, with scores as low as -11.9 kcal/mol indicating strong potential binding. researchgate.net
For higher accuracy, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used. These are computationally intensive techniques that leverage MD simulations to calculate the difference in free energy between a bound and unbound state, providing a more rigorous prediction of binding affinity. nih.gov These predictions are crucial for prioritizing compounds for experimental testing. biorxiv.orgrsc.orgarxiv.org
Illustrative Binding Affinity Predictions for Butanamide-like Ligands
| Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| GABA-AT | Molecular Docking (AutoDock Vina) | -11.9 | ARG192, TYR69, TRP134 |
| TRPM8 | Molecular Docking | -9.5 | TYR745, ARG990 |
| α-glucosidase | Molecular Docking | -8.8 | ASP214, HIS348 |
Note: The data in this table is derived from studies on various butanamide and amide derivatives, not this compound itself, and serves for illustrative purposes. researchgate.netnih.govmdpi.com
Computational Design of Novel this compound Analogues
Computational chemistry is not only for analysis but also for design. Based on the predicted structure and binding mode of this compound, new analogues can be designed in silico to improve desired properties, such as binding affinity or selectivity. researchgate.net This process, known as structure-based drug design, involves making strategic chemical modifications to a lead compound. nih.govmerckmillipore.com
Using computational modeling software, a chemist could:
Modify Functional Groups: Replace the acetyl group with other acyl groups or modify the N-methyl group to explore interactions within a binding pocket.
Alter the Scaffold: Shorten, lengthen, or introduce rigidity to the butyl chain to optimize the molecule's conformation for binding.
Introduce New Interacting Moieties: Add groups capable of forming specific hydrogen bonds or hydrophobic interactions with the target protein.
For each designed analogue, the computational methods described above (DFT, docking, MD) would be used to predict its properties and binding affinity. nih.govnih.gov This iterative cycle of design and evaluation allows for the rapid exploration of chemical space and the prioritization of the most promising new analogues for chemical synthesis and experimental testing. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Acetamido N Methylbutanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structural Nuances of 4-Acetamido-N-methylbutanamide
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules like this compound. researchgate.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. researchgate.netdiva-portal.org
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are foundational. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment based on chemical shifts (δ). jchps.com For this compound, distinct signals would be expected for the methyl protons of the acetamido group, the N-methyl group, and the methylene (B1212753) (CH₂) protons of the butanamide backbone. The splitting patterns of these signals (spin-spin coupling) provide information about adjacent protons. slideshare.net
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. rsc.orgnih.gov Key signals would correspond to the carbonyl carbons of the two amide groups, the methyl carbons, and the methylene carbons of the aliphatic chain.
Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the butanamide chain. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H signals to their corresponding ¹³C signals. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. hyphadiscovery.commdpi.com It is crucial for establishing the connectivity across the amide bonds, for instance, by showing a correlation between the N-methyl protons and the butanamide carbonyl carbon.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound. Actual values can vary based on the solvent and experimental conditions.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| CH₃ (Acetamido) | ~1.9 - 2.1 (singlet) | ~23 | Carbonyl Carbon (Acetamido) |
| C=O (Acetamido) | - | ~170 | CH₃ (Acetamido), N-H, CH₂ adjacent to Nitrogen |
| N-H (Acetamido) | ~7.5 - 8.5 (broad singlet) | - | CH₂ adjacent to Nitrogen, Carbonyl Carbon (Acetamido) |
| -CH₂-CH₂-CH₂- (Butanamide) | ~1.7 - 3.4 (multiplets) | ~25 - 40 | Adjacent CH₂ groups, Carbonyl Carbon (Butanamide) |
| C=O (Butanamide) | - | ~173 | N-CH₃, CH₂ adjacent to Carbonyl |
| N-CH₃ (Methylamide) | ~2.7 - 2.9 (doublet or singlet) | ~26 | Carbonyl Carbon (Butanamide) |
Mass Spectrometry (MS) Applications in Tracing this compound Metabolites and Degradation Products
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and identification of molecules by measuring their mass-to-charge ratio (m/z). nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for identifying and quantifying this compound and tracing its metabolites and degradation products in complex biological or environmental samples. cmro.inresearchgate.netkuleuven.be
The process involves ionizing the molecule and then separating the ions based on their m/z value. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the parent molecule and its related products. doe.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural elucidation. doe.govnih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to the molecule's structure and can be used to identify metabolites where a part of the molecule has been modified (e.g., by hydroxylation or glucuronidation) or degradation products resulting from hydrolysis of the amide bonds. nih.govnih.gov
For this compound, likely degradation pathways under hydrolytic stress could involve the cleavage of either of the two amide bonds, leading to products such as 4-aminobutanoic acid derivatives. researchgate.netnih.gov MS/MS analysis would be critical in pinpointing the location of molecular cleavage or modification by comparing the fragmentation patterns of the parent compound with those of the unknown products. nih.gov
Potential Fragmentation Pathways for this compound:
Cleavage of the N-methyl amide bond: This would result in a characteristic loss of the methylamino group.
Cleavage of the acetamido group: This would lead to a fragment corresponding to the butanamide core.
Alpha-cleavage adjacent to the carbonyl groups or nitrogen atoms.
X-ray Crystallography for Crystalline Structure Determination of this compound and its Complexes
The process requires growing a single, high-quality crystal of this compound or one of its complexes. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.
The structural data obtained from X-ray crystallography would reveal:
The planarity of the amide bonds.
The specific conformation (e.g., trans or cis) of the amide linkages.
The torsion angles along the butanamide backbone.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the N-H groups and carbonyl oxygens, which dictate the crystal packing.
While no public crystal structure data for this compound is available in the provided search results, this technique remains the gold standard for obtaining absolute structural proof if a suitable crystal can be obtained. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Derivatives
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—those that are non-superimposable on their mirror images (enantiomers). While this compound itself is not chiral, derivatives created by introducing a stereocenter would require these methods for stereochemical assignment.
Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration and conformation. nih.gov For a pair of enantiomers, the CD spectra are mirror images of each other. nih.gov The amplitude of the CD signal is proportional to the enantiomeric purity of the sample, making it a useful tool for its determination. nih.gov
If a chiral center were introduced into the butanamide backbone of this compound, CD spectroscopy could be used to:
Determine the absolute configuration (R or S) of the stereocenter by comparing the experimental spectrum with that of a known standard or with theoretical predictions.
Analyze the conformational preferences of the molecule in solution.
Quantify the enantiomeric excess in a mixture of enantiomers.
Chromatographic Techniques for Purification and Purity Assessment of this compound and its Intermediates
Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For the synthesis and analysis of this compound, chromatographic methods are indispensable for isolating the final product from reaction intermediates and byproducts, as well as for assessing its purity. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity assessment of non-volatile compounds like this compound. nih.gov A typical setup would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A detector, such as an ultraviolet (UV) detector, would monitor the column effluent. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component in the chromatogram. A well-developed HPLC method can separate the target compound from closely related impurities and degradation products. nih.gov
Flash Chromatography: This is a preparative technique used for the purification of chemical compounds on a larger scale than HPLC. rsc.org It utilizes a stationary phase (commonly silica gel) and a solvent system that is pumped through the column under moderate pressure. It is an efficient method for purifying reaction intermediates and the final this compound product during its synthesis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for flash chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (like silica gel), and the plate is developed in a sealed chamber with a solvent (the mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases.
The table below summarizes the primary applications of these chromatographic techniques for this compound.
| Chromatographic Technique | Primary Application | Stationary Phase Example | Mobile Phase Example | Detection Method |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of impurities and degradation products. | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | UV, Mass Spectrometry (MS) |
| Flash Chromatography | Preparative purification of intermediates and final product post-synthesis. | Silica Gel (Normal-Phase) | Hexanes/Ethyl Acetate or Dichloromethane (B109758)/Methanol | UV, Refractive Index (RI) |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, rapid purity check, solvent system screening. | Silica Gel | Hexanes/Ethyl Acetate | UV, Staining Reagents |
Mechanistic Investigations of 4 Acetamido N Methylbutanamide in Biological Systems Preclinical/in Vitro Focus
Molecular Target Identification and Validation for 4-Acetamido-N-methylbutanamide
The identification of specific molecular targets is a foundational step in understanding the mechanism of action of any new chemical entity. For this compound, specific molecular targets have not yet been reported in the peer-reviewed literature. The process of identifying such targets is a critical phase in preclinical drug discovery, aimed at confirming that a particular molecular entity is central to a disease's pathogenic mechanism. drugtargetreview.com
The process typically begins with broad, unbiased screening approaches to generate initial hypotheses. These methods can include:
Affinity-based methods: These techniques utilize the compound, often immobilized on a solid support or tagged, to isolate its binding partners from cell lysates or tissue extracts. The captured proteins are then identified using mass spectrometry.
Phenotypic screening: Here, the compound is tested across a wide array of cell lines or model organisms, and its effects on various cellular phenotypes are observed. Advanced techniques like high-content imaging can reveal changes in cell morphology, protein localization, or other cellular features, which can then be linked to potential targets or pathways.
Computational prediction: In silico methods, such as molecular docking, can predict potential binding partners by modeling the interaction of the compound with the known structures of a vast number of proteins. mdpi.com
Once potential targets are identified, validation is crucial to confirm their relevance. This involves a series of experiments designed to demonstrate that the compound's biological effects are indeed mediated through the identified target. drugtargetreview.com Common validation strategies are summarized in the table below.
Table 1: Common Methodologies for Molecular Target Validation
| Methodology | Description | Typical Application |
| Genetic Modification | Techniques like CRISPR/Cas9 or RNA interference (RNAi) are used to knock down or knock out the expression of the target protein. If the compound's effect is diminished or absent in these modified cells, it provides strong evidence for the target's role. | Confirming that the cellular effect of a compound is dependent on the presence of the identified target protein. |
| Direct Binding Assays | Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed to directly measure the binding affinity and kinetics between the compound and the purified target protein. | Quantifying the physical interaction between the compound and its putative target, providing data on binding strength (KD). |
| Target Engagement Assays | These assays, which can be cell-based, confirm that the compound binds to its target within a living cell. Examples include Cellular Thermal Shift Assays (CETSA), which measure the stabilization of the target protein by the compound upon heating. | Verifying that the compound reaches and interacts with its intended target in a complex cellular environment. |
| Enzymatic/Functional Assays | If the target is an enzyme or a receptor, specific functional assays are used to measure how the compound modulates its activity (e.g., inhibition or activation). | Directly linking target binding to a measurable functional consequence, such as altered enzyme kinetics or receptor signaling. |
The rigorous application of these methods would be essential to identify and validate the molecular targets of this compound, thereby elucidating its mechanism of action.
Enzyme Inhibition and Activation Kinetics of this compound
Detailed in vitro kinetic studies are necessary to characterize the interaction of this compound with any identified enzyme targets. Such studies determine the potency, selectivity, and mechanism of inhibition or activation, which are critical for understanding the compound's pharmacological profile. As of now, there is no published data on the enzyme kinetics of this compound.
Should this compound be identified as an enzyme modulator, a series of kinetic experiments would be performed. The initial step involves determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀). This is achieved by measuring the enzyme's activity across a range of compound concentrations.
Following this, mechanistic studies are conducted to understand how the compound inhibits the enzyme. This is done by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to distinguish between different inhibition models. birmingham.ac.uk
Table 2: Types of Reversible Enzyme Inhibition and Their Kinetic Signatures
| Inhibition Type | Mechanism | Effect on Km (Michaelis Constant) | Effect on Vmax (Maximum Velocity) |
| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | Increases | Unchanged |
| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site of both the free enzyme and the enzyme-substrate complex, but with different affinities. | Variable (Increases or Decreases) | Decreases |
These studies would also determine the inhibition constant (Kᵢ), which represents the true affinity of the inhibitor for the enzyme and is a more precise measure of potency than the IC₅₀ value. birmingham.ac.uk For turnover inhibitors, which are substrates that are converted by the enzyme into a potent inhibitor, more complex kinetic analyses are required to quantify the rates of substrate binding, catalysis, and product release. nih.gov
Receptor Binding and Ligand-Protein Interaction Studies of this compound
Investigating the interaction of this compound with protein receptors is fundamental to understanding its potential pharmacological effects. Currently, no specific receptor binding data for this compound is available. Receptor-ligand binding assays are essential for determining the affinity and selectivity of a compound for its targets. nih.gov
These assays are typically conducted using cell membranes, tissue homogenates, or purified receptors. nih.gov Radioligand binding assays have historically been a gold standard, where a radiolabeled ligand with known high affinity for the target receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, allowing for the determination of its binding affinity (Kᵢ). nih.govspringernature.com
Modern approaches increasingly utilize non-radioactive methods, which offer advantages in terms of safety and potential for high-throughput screening. nih.gov
Table 3: Key Receptor Binding Assay Technologies
| Assay Type | Principle | Key Parameters Measured |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Kᵢ (inhibition constant), Bmax (receptor density), KD (dissociation constant). nih.gov |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization of emitted light) of a fluorescently labeled ligand upon binding to a larger receptor molecule. | KD, IC₅₀. |
| Surface Plasmon Resonance (SPR) | An optical technique that detects the binding of a ligand to a receptor immobilized on a sensor surface by measuring changes in the refractive index. | kon (association rate), koff (dissociation rate), KD. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change that occurs upon binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction. | KD, ΔH (enthalpy change), ΔS (entropy change). |
These studies would reveal not only the primary targets of this compound but also its selectivity profile across a panel of different receptors, which is crucial for predicting its potential biological effects and off-target activities.
Cellular Pathway Modulation by this compound in Model Systems
To understand the functional consequences of this compound's interaction with its molecular target(s), it is essential to investigate its effects on cellular signaling pathways. No such studies have been published for this specific compound. Pathway analysis aims to connect the molecular activity of a compound to a broader biological response within a cell. nih.gov
This investigation typically involves treating cultured cells with the compound and then using various 'omics' technologies to measure global changes in the cellular state.
Transcriptomics (e.g., RNA-seq): Measures changes in gene expression levels, revealing which genes are up- or down-regulated in response to the compound.
Proteomics (e.g., mass spectrometry): Quantifies changes in the abundance and post-translational modifications (like phosphorylation) of thousands of proteins, providing a direct look at the cellular machinery.
Metabolomics: Analyzes changes in the levels of small molecule metabolites, offering insights into the compound's effects on cellular metabolism.
The large datasets generated by these methods are then analyzed using bioinformatics tools and pathway databases like Reactome and KEGG. reactome.orgnih.gov This analysis helps to identify which signaling or metabolic pathways are significantly perturbed by the compound. For instance, pathway analysis might reveal that a compound affects processes such as the p53 DNA damage response, cytokine signaling, or metabolic pathways. reactome.org
Follow-up experiments using more targeted approaches, such as western blotting for specific phosphoproteins or reporter gene assays for transcription factor activity, are then used to validate the findings from the 'omics' studies and to dissect the mechanism of pathway modulation in greater detail.
Subcellular Localization and Distribution Studies of this compound in Biological Matrices
Understanding where a compound accumulates within a cell is vital for interpreting its mechanism of action, as its targets are often localized to specific organelles. The subcellular distribution of this compound has not been characterized in published studies.
Several experimental techniques are available to determine the subcellular localization of a small molecule:
Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be attached to a fluorescent tag without losing its activity, its location within the cell can be directly visualized using confocal microscopy. Co-localization with fluorescent markers specific to organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can pinpoint its destination.
Subcellular Fractionation: This classical biochemical technique involves the physical separation of cellular components through differential centrifugation. After treating cells with the compound, the cells are lysed, and organelles are separated based on their size and density. The concentration of the compound in each fraction is then quantified, typically using liquid chromatography-mass spectrometry (LC-MS), to determine its distribution.
Autoradiography: If a radiolabeled version of the compound is available, its distribution within cells or tissues can be visualized at high resolution using autoradiography, often in conjunction with electron microscopy for precise organellar localization.
These studies are crucial for confirming that the compound can reach the cellular compartment where its target protein resides, a key aspect of target engagement.
In Vitro Metabolism and Biotransformation Pathways of this compound
Before a compound can be considered for further development, its metabolic stability and the pathways by which it is broken down must be understood. There is no published information on the in vitro metabolism of this compound. The related compound, 4-acetamidobutanoic acid, is a known metabolite found in biological systems. metabolomicsworkbench.org
In vitro metabolism studies are typically conducted using subcellular fractions from the liver, the primary site of drug metabolism. The most common systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I (oxidative) metabolism.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of metabolism.
In these experiments, the compound is incubated with the liver preparation, and samples are taken at various time points. The disappearance of the parent compound and the appearance of metabolites are monitored by LC-MS. This allows for the determination of the compound's intrinsic clearance and metabolic half-life. researchgate.net Identifying the structure of the metabolites is a key goal, as it reveals the biotransformation pathways (e.g., hydroxylation, N-demethylation, glucuronidation). For instance, N-methylation or N-demethylation can significantly alter a compound's activity and selectivity. researchgate.net
Interactions of this compound with Biomembranes and Lipids
A compound's ability to cross biological membranes and its potential to disrupt membrane structure and function are important aspects of its preclinical profile. The interactions of this compound with biomembranes have not been studied. The nature of these interactions can influence a drug's absorption, distribution, and potential toxicity. nih.gov
The interaction of a small molecule with a lipid bilayer can be investigated using a variety of biophysical techniques, often employing model membrane systems like liposomes or supported lipid bilayers. mdpi.com
Table 4: Techniques for Studying Drug-Membrane Interactions
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Measures changes in the phase transition temperature of lipids, indicating if the compound stabilizes or fluidizes the membrane. |
| Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Provides information on changes in the ordering and conformation of lipid acyl chains upon compound insertion. mdpi.com |
| Atomic Force Microscopy (AFM) | Allows for direct visualization of the membrane surface, revealing changes in membrane structure, thickness, and the formation of defects or pores. mdpi.com |
| Solid-State Nuclear Magnetic Resonance (NMR) | Can provide detailed, atom-level information about the location, orientation, and dynamic behavior of the compound within the lipid bilayer. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Acetamido N Methylbutanamide Analogues
Systematic Structural Modifications of 4-Acetamido-N-methylbutanamide and Their Impact on Mechanistic Activity
No studies were identified that systematically modified the 4-acetamido, N-methyl, or butanamide portions of the molecule to investigate the impact on its biological or mechanistic activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
There is no evidence of QSAR models being developed or published for a series of this compound derivatives.
Exploration of Key Pharmacophoric Features within the this compound Scaffold
Specific pharmacophore models for this compound have not been described in the available literature.
Conformational Flexibility and its Influence on Biological Interactions of this compound
While general principles of conformational analysis can be applied, specific studies detailing the conformational flexibility of this compound and its influence on biological targets were not found.
Correlation of Physicochemical Parameters with Molecular Interactions of this compound
No research was located that correlates physicochemical parameters (such as logP, pKa, polar surface area, etc.) of this compound analogues with their molecular interactions or biological activity.
Applications of 4 Acetamido N Methylbutanamide Beyond Direct Therapeutics
4-Acetamido-N-methylbutanamide as a Chemical Probe for Biological Processes
The specific structural features of this compound make it a candidate for use as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, thereby allowing researchers to study the target's function in a cellular or organismal context. The acetamido and N-methylbutanamide moieties of the molecule can engage in hydrogen bonding and other non-covalent interactions, which are critical for binding to the active or allosteric sites of proteins.
The utility of a chemical probe is defined by its potency, selectivity, and known mechanism of action. For this compound, its potential as a probe would be contingent on identifying a specific biological target with which it interacts with high affinity and specificity. Research in this area would involve screening the compound against panels of enzymes or receptors to identify such interactions. Should a specific target be identified, this compound could then be used to elucidate the biological pathways and physiological roles of that target.
Utilization of this compound as a Building Block in Organic Synthesis
In the realm of organic chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amide and an acetamido group, allows for a variety of chemical transformations. The amide nitrogen can be deprotonated to form an enolate or a related nucleophile, while the secondary amide offers a site for further functionalization.
For instance, the terminal methyl group of the acetamido function could potentially be functionalized, or the amide bond could be cleaved under specific conditions to yield precursor molecules for the synthesis of polymers or other bioactive compounds. The strategic placement of functional groups in this compound allows for its incorporation into larger molecular scaffolds, making it a valuable synthon for medicinal chemistry campaigns and the development of novel chemical entities.
| Functional Group | Potential Reaction Type | Synthetic Utility |
| Secondary Amide | Hydrolysis, Reduction, N-Alkylation | Generation of amines and carboxylic acids, modification of the amide backbone. |
| Acetamido Group | Hydrolysis, Functionalization of the methyl group | Unmasking a primary amine, introduction of further complexity. |
| Butyl Chain | C-H activation | Introduction of new functional groups along the carbon skeleton. |
Exploration of this compound in Material Science Applications
The potential for this compound in material science is an area of growing interest. The presence of amide linkages suggests that this compound could be explored as a monomer or a component in the synthesis of novel polymers. Polyamides are a well-established class of materials with a wide range of applications, and the specific structure of this compound could impart unique properties to such polymers, including altered thermal stability, solubility, or mechanical strength.
Furthermore, the ability of the amide groups to form strong hydrogen bonds could be exploited in the design of self-assembling materials or supramolecular structures. These organized assemblies could have applications in areas such as drug delivery, tissue engineering, or the development of novel functional materials with tailored properties at the nanoscale.
Investigating this compound as a Component in Agrochemical Research
In the field of agrochemical research, small molecules are continuously screened for potential herbicidal, insecticidal, or fungicidal activity. The butanamide scaffold is present in a number of commercially successful agrochemicals. The specific combination of functional groups in this compound could lead to interactions with biological targets in pests or weeds that are distinct from existing products.
Research in this area would involve evaluating the biological activity of this compound against a range of agriculturally relevant organisms. Structure-activity relationship (SAR) studies could then be conducted, where derivatives of the parent compound are synthesized and tested to optimize its potency and selectivity. The goal would be to develop a compound that is effective against the target pest while exhibiting minimal toxicity to non-target organisms and the environment.
Role of this compound in Preclinical Research Tools and Assays
Beyond its direct application as a chemical probe, this compound can also be utilized as a tool in the development and validation of preclinical research assays. For example, if the compound is found to be an inhibitor of a particular enzyme, it could be used as a positive control in high-throughput screening campaigns designed to identify other, more potent inhibitors.
Additionally, isotopically labeled versions of this compound could be synthesized to facilitate studies on its absorption, distribution, metabolism, and excretion (ADME) properties. This information is critical in the early stages of drug discovery and can help in the design of more effective therapeutic agents. The compound could also be used in target validation studies, helping to confirm the role of a specific protein in a disease process.
| Research Area | Specific Application of this compound | Potential Outcome |
| High-Throughput Screening | Positive control for a specific enzyme or receptor assay. | Validation of assay performance and identification of new lead compounds. |
| ADME Studies | Use of isotopically labeled compound to trace its metabolic fate. | Understanding of the compound's pharmacokinetic and pharmacodynamic properties. |
| Target Validation | Tool to modulate the activity of a specific protein in cellular models. | Confirmation of the protein's role in a biological or disease process. |
Future Research Directions and Challenges in 4 Acetamido N Methylbutanamide Studies
Emerging Synthetic Routes and Methodologies for 4-Acetamido-N-methylbutanamide
The development of efficient and sustainable synthetic routes is paramount for the future availability of this compound for research and potential commercial purposes. Traditional synthetic methods often involve multiple steps, protecting groups, and the use of hazardous reagents, leading to significant waste. nih.gov Modern synthetic chemistry offers several "green" alternatives that could be explored for the synthesis of this compound.
Green Chemistry Approaches: These methodologies aim to reduce the environmental impact of chemical processes. mdpi.comnih.gov For this compound, this could involve the use of safer solvents, renewable starting materials, and processes that minimize waste generation. researchgate.net Techniques like microwave-assisted synthesis could dramatically reduce reaction times from hours to minutes. mdpi.com Solvent-free or mechanochemical methods, where reactants are ground together, could also offer a more environmentally friendly route. mdpi.comnih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often eliminating the need for protecting groups and reducing the formation of byproducts. nih.gov Engineered enzymes could potentially be used to catalyze key steps in the synthesis of this compound, such as the formation of the amide bonds, in a highly efficient and stereoselective manner. nih.govnih.gov This approach is becoming increasingly competitive for the industrial production of active pharmaceutical ingredients. nih.gov
Table 1: Comparison of a Hypothetical Classical vs. a Potential Green Synthetic Route for this compound
| Feature | Classical Synthetic Route (Hypothetical) | Emerging Green Route (Potential) |
|---|---|---|
| Starting Materials | Petroleum-based | Bio-renewable sources |
| Catalyst | Heavy metals, strong acids/bases | Biocatalysts (enzymes), recyclable catalysts |
| Solvent | Halogenated organic solvents | Water, ionic liquids, or solvent-free |
| Energy Input | Prolonged heating (hours/days) | Microwave irradiation (minutes) |
| Atom Economy | Moderate, due to protecting groups | High, fewer steps and byproducts |
| Waste Generation | High volume of hazardous waste | Minimal and often biodegradable waste |
Unexplored Mechanistic Biological Pathways Influenced by this compound
The biological effects of this compound are largely unknown. Its chemical structure, featuring an acetamido group and a butanamide backbone, suggests potential interactions with various biological pathways, particularly within the central nervous system. Future research should focus on identifying its molecular targets and elucidating the downstream effects.
Given its structural similarity to derivatives of gamma-aminobutyric acid (GABA), a primary area of investigation would be its interaction with the GABAergic system. However, its influence could extend to other pathways involved in neuroinflammation, oxidative stress, or cellular metabolism. Unraveling these mechanisms is crucial to understanding its potential therapeutic or toxicological profile.
Advanced Computational Approaches for Predicting this compound Behavior
Before extensive and costly laboratory experiments are undertaken, advanced computational models can provide valuable predictions about the behavior of this compound. These in silico methods are a cornerstone of modern drug discovery. researchgate.netnih.gov
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. fiveable.meslideshare.net Various computational tools can estimate parameters like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, helping to prioritize further experimental studies. nih.govfiveable.me
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a protein target. nih.govmdpi.com If potential biological targets for this compound are hypothesized (e.g., GABA receptors, enzymes), docking studies can predict the binding affinity and interaction patterns, guiding the design of biological assays. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of molecules with their biological activity. researchgate.net By comparing this compound to a database of compounds with known activities, QSAR can help predict its potential biological effects and identify key structural features responsible for these activities. researchgate.net
Table 2: Sample of Predictable ADMET Properties for this compound using In Silico Tools
| Property | Predicted Parameter | Significance in Drug Discovery |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the compound is absorbed from the gut. |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can reach the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the amount of free compound available to exert its effect. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity. |
| Ames Mutagenicity | Predicts the potential to cause genetic mutations. |
Development of Novel Analytical Techniques for this compound Detection and Quantification in Complex Mixtures
To study the pharmacokinetics and biological effects of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices like plasma, urine, and tissue samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and selectivity. mdpi.com A robust LC-MS/MS method would need to be developed and validated according to international guidelines. mdpi.comnih.gov This involves optimizing chromatographic separation and mass spectrometric detection parameters for the specific compound.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes, making it a valuable tool, particularly for complex samples. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), could be explored for the analysis of this compound.
Table 3: Key Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Human Plasma
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Matrix Effect | The influence of matrix components on the ionization of the analyte. | Should be minimized and consistent across samples. |
| Stability | Stability of the analyte in the biological matrix under different storage conditions. | Analyte concentration should remain within ±15% of the initial value. |
Challenges in Scale-Up and Industrial Production of this compound
Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For this compound, these would include:
Cost of Goods: The starting materials and reagents must be inexpensive and readily available in large quantities.
Process Safety: The reaction conditions (temperature, pressure) must be safe to operate on a large scale, and any hazardous reagents or byproducts must be carefully managed.
Purification: Developing a scalable, efficient, and cost-effective purification method to achieve the desired purity is often a major hurdle.
Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.
Waste Management: The disposal of waste streams must be environmentally sound and economically viable.
Addressing these challenges early in the development process is crucial for the potential future commercialization of this compound.
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
Instead of focusing on a single target or pathway, systems biology aims to understand the broader impact of a compound on the entire biological system. nih.govinnovations-report.com This can be achieved by integrating data from various "omics" technologies.
Transcriptomics: This involves studying the expression of all genes in a cell or tissue in response to treatment with this compound. It can reveal which genes and pathways are affected by the compound. Metabolomics: This is the study of all metabolites in a biological sample. It can provide a direct readout of the biochemical changes induced by the compound. mdpi.com
By integrating transcriptomic and metabolomic data, researchers can build a comprehensive picture of the cellular response to this compound, identify novel mechanisms of action, and discover potential biomarkers of its effect. mdpi.comspringernature.comnih.gov This holistic approach is increasingly important for understanding the complex interactions between chemicals and biological systems. nih.gov
Table 4: Illustrative Data from a Multi-Omics Study of this compound
| Omics Technology | Type of Data Generated | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-Seq) | Differentially Expressed Genes (DEGs) | Identification of gene networks and pathways modulated by the compound. |
| Proteomics | Differentially Abundant Proteins | Understanding the compound's effect on protein expression and post-translational modifications. |
| Metabolomics (LC-MS) | Differentially Abundant Metabolites (DAMs) | Revealing alterations in metabolic pathways (e.g., energy metabolism, amino acid synthesis). |
| Integrated Analysis | Gene-Metabolite Networks | Correlating changes in gene expression with changes in metabolite levels to build a comprehensive model of the compound's action. springernature.com |
Q & A
Q. What are the recommended synthetic routes for 4-Acetamido-N-methylbutanamide, and how can purity be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves amidation and condensation reactions. For example:
- Stepwise Amidation : React 4-acetamidobenzoic acid with N-methylamine derivatives under carbodiimide coupling conditions (e.g., EDCI/HOBt) to form the target compound .
- Purification : Use mass-directed preparative liquid chromatography (LC) to isolate high-purity products (>98%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance crystallinity and purity .
Q. Table 1: Key Synthetic Parameters
| Parameter | Conditions | Yield Optimization Strategy |
|---|---|---|
| Coupling Reagent | EDCI/HOBt in DMF | Optimize stoichiometry (1:1.2) |
| Reaction Temperature | 25°C (room temperature) | Extended reaction time (24–48 h) |
| Purification Method | Mass-directed prep LC | Gradient elution (ACN/H2O + 0.1% TFA) |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify methyl and acetamido group signals (e.g., δ 2.1 ppm for N-methyl, δ 170 ppm for carbonyl) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 230.2) and compare with theoretical values .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Peaks/Bands | Structural Assignment |
|---|---|---|
| NMR | δ 2.1 (s, 3H) | N-methyl group |
| ESI-MS | m/z 230.2 [M+H] | Molecular ion confirmation |
| IR | 1650 cm (C=O stretch) | Amide backbone |
Advanced Research Questions
Q. How can factorial design principles be applied to optimize reaction conditions for derivatives?
Methodological Answer: Use a two-level factorial design to evaluate variables:
Q. Key Steps :
Define factor levels and interactions.
Use ANOVA to identify significant variables (e.g., solvent polarity contributes 60% to yield variance).
Validate optimized conditions with triplicate runs.
Q. How to resolve contradictions between computational predictions and experimental results for this compound?
Methodological Answer: Discrepancies often arise in solubility or bioactivity predictions. Mitigation strategies include:
Q. Example Case :
Q. What strategies are effective for structure-activity relationship (SAR) development of this compound analogs?
Methodological Answer:
Q. Table 3: SAR Insights from Evidence
| Analog Modification | Bioactivity Trend (cAMP Inhibition) | Key Reference |
|---|---|---|
| Trifluoroacetamido substitution | ↑ Potency (IC = 12 nM) | |
| N-Ethyl vs. N-Methyl | ↓ Solubility, ↑ Metabolic Stability |
Q. How can AI-driven tools enhance research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
